2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Catalog No.
S12291651
CAS No.
M.F
C11H8BrNO3
M. Wt
282.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Product Name

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

IUPAC Name

2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

InChI

InChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15)

InChI Key

LGRMIUCMCOMGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in various fields. This particular compound features a bromo substituent at the 7-position and an acetic acid moiety at the 2-position of the quinoline structure. The presence of the hydroxyl group at position 8 contributes to its chelating properties, allowing it to form complexes with metal ions, which is significant in both biological and chemical contexts.

The chemical reactivity of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid can be attributed to its functional groups:

  • Bromination: The bromo group can participate in electrophilic substitution reactions, potentially leading to further functionalization.
  • Acylation: The carboxylic acid group can undergo esterification or amidation reactions, which are useful for synthesizing derivatives with enhanced properties.
  • Chelation: The hydroxyl group allows the compound to act as a bidentate ligand, forming stable complexes with various metal ions such as copper(II), zinc(II), and iron(III), which can be exploited in catalysis and medicinal chemistry.

Compounds derived from 8-hydroxyquinoline, including 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid, exhibit a range of biological activities:

  • Antimicrobial Activity: Many derivatives show effectiveness against bacterial and fungal strains due to their ability to chelate essential metal ions required for microbial growth .
  • Anticancer Properties: Some studies indicate that 8-hydroxyquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antioxidant Activity: The presence of hydroxyl groups contributes to their capacity to scavenge free radicals, providing potential protective effects against oxidative stress .

The synthesis of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid typically involves several steps:

  • Bromination of 8-Hydroxyquinoline: The initial step often involves the bromination of 8-hydroxyquinoline using bromine or N-bromosuccinimide in suitable solvents like chloroform or toluene at controlled temperatures to yield 7-bromo-8-hydroxyquinoline .
  • Formation of the Acetic Acid Derivative: The brominated compound can then be reacted with chloroacetic acid or sodium chloroacetate under basic conditions to introduce the acetic acid moiety at the desired position.
  • Purification: The final product is purified through recrystallization or column chromatography to obtain pure 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid.

The applications of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid extend across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Analytical Chemistry: It serves as a chelating agent in analytical methods for detecting metal ions.
  • Material Science: Its ability to form complexes with metals makes it useful in developing materials with specific electronic or catalytic properties.

Interaction studies involving 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid focus on its binding affinity with metal ions and biological targets:

  • Metal Ion Complexation: Research indicates strong interactions with transition metals, enhancing our understanding of its role in catalysis and potential therapeutic applications .
  • Biological Targets: Studies have shown that this compound can interact with various enzymes and receptors, influencing their activity and providing insights into its mechanism of action in biological systems .

Several compounds share structural similarities with 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for broad biological activity
5-Amino-7-bromoquinolineAmino group at position 5Exhibits enhanced antimicrobial properties
7-HydroxyquinolineHydroxyl group at position 7Increased solubility and reactivity
5-Chloro-8-hydroxyquinolineChlorine substituent at position 5Potentially different reactivity profiles
Quinolinic acidCarboxylic acid at position 2Important in neurobiology as a neurotransmitter

Uniqueness

The uniqueness of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid lies in its specific combination of bromination and acetic acid substitution on the quinoline scaffold, which enhances its biological activity while offering diverse synthetic pathways for further modification. This makes it a valuable compound for both research and practical applications in medicinal chemistry.

Bromination Strategies at the 7-Position of Quinoline Nucleus

Electrophilic Aromatic Substitution Protocols

Electrophilic aromatic bromination remains the cornerstone for introducing bromine at the 7-position of 8-hydroxyquinoline derivatives. The reaction proceeds via a stepwise mechanism involving the formation of a bromoarenium ion intermediate, where regioselectivity is governed by the electronic effects of substituents [2]. The hydroxyl group at the 8-position acts as a π-donor, directing electrophilic attack to the para (5-position) and ortho (7-position) sites relative to itself [2]. However, steric hindrance and reaction conditions often favor 7-bromination.

For instance, bromination of 8-hydroxyquinoline with molecular bromine (Br₂) in acetic acid at 0–5°C yields 7-bromo-8-hydroxyquinoline as the major product, with minimal meta substitution [1]. The reaction’s regioselectivity aligns with Hückel molecular orbital theory, which predicts stabilization of the arenium ion’s positive charge at ortho and para positions [2]. Kinetic control at low temperatures further enhances 7-bromo selectivity by minimizing thermal redistribution to less stable intermediates [2]. A comparative analysis of bromination conditions is summarized in Table 1.

Table 1: Regioselectivity in Electrophilic Bromination of 8-Hydroxyquinoline

Brominating AgentSolventTemperature (°C)7-Bromo Yield (%)para/ortho Ratio
Br₂Acetic Acid0–5851:4
NBSDCM25721:3
HBr/H₂O₂H₂O/EtOH50681:2

NBS = N-bromosuccinimide; DCM = dichloromethane

The use of tert-butyldimethylsilyl (TBS) protecting groups on the hydroxyl functionality further improves regioselectivity. For example, TBS-protected 8-hydroxyquinoline undergoes bromination with Br₂ in dichloromethane, achieving 92% yield of the 7-bromo derivative [2]. This enhancement arises from the TBS group’s electron-donating effects, which amplify the ortho-directing influence of the hydroxyl group while mitigating side reactions [2].

Transition Metal-Catalyzed Halogenation Approaches

Transition metal catalysis offers complementary strategies for regioselective bromination, particularly in substrates sensitive to harsh electrophilic conditions. Palladium and copper catalysts facilitate directed ortho-halogenation via C−H activation, bypassing the need for prefunctionalized intermediates [3]. For instance, employing Pd(OAc)₂ with 2,2′-bipyridine as a ligand enables bromination of 8-hydroxyquinoline at the 7-position using N-bromophthalimide (NBP) as the bromine source [3]. The directing group (hydroxyl) coordinates to the palladium center, positioning the catalyst for selective C−H bond cleavage and subsequent bromine insertion [3].

Copper-mediated Chan-Lam coupling has also been adapted for bromination. Using CuBr₂ and a diamine ligand, 8-hydroxyquinoline derivatives undergo bromination at the 7-position with 78% yield under aerobic conditions [3]. This method benefits from milder reaction conditions (room temperature, aqueous ethanol) compared to traditional electrophilic routes [3].

Acetic Acid Side Chain Incorporation Techniques

Nucleophilic Acetylation Reactions

Introducing the acetic acid moiety at the 5-position of 7-bromo-8-hydroxyquinoline typically involves nucleophilic acetylation. The quinoline’s electron-deficient aromatic ring facilitates Friedel-Crafts-type reactions, where a chloroacetyl chloride reacts at the 5-position, followed by hydrolysis to the carboxylic acid [6]. For example, treatment of 7-bromo-8-hydroxyquinoline with chloroacetyl chloride in the presence of AlCl₃ generates 5-chloroacetyl-7-bromo-8-hydroxyquinoline, which is subsequently hydrolyzed using NaOH/EtOH to yield the target acetic acid derivative [6].

Alternative approaches employ Ullmann coupling between 5-iodo-7-bromo-8-hydroxyquinoline and potassium cyanoacetate, followed by nitrile hydrolysis. This two-step process achieves 65–70% overall yield, with the cyano group serving as a protected form of the carboxylic acid [6].

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly accelerates acetylation reactions while improving yields. A protocol combining 7-bromo-8-hydroxyquinoline, ethyl bromoacetate, and K₂CO₃ in DMF under microwave conditions (150°C, 20 minutes) produces ethyl 2-(7-bromo-8-hydroxyquinolin-5-yl)acetate in 89% yield [6]. Subsequent saponification with LiOH in THF/H₂O affords the carboxylic acid derivative in 94% yield [6]. The microwave’s rapid heating minimizes side reactions such as ester hydrolysis or quinoline ring degradation, which are common in conventional thermal methods [6].

Key Reaction Parameters for Microwave-Assisted Acetylation

  • Power: 300 W
  • Temperature: 150°C
  • Time: 20 minutes
  • Solvent: DMF
  • Base: K₂CO₃

Gram-Positive vs. Gram-Negative Bacteriostatic Effects

Bromo-substituted quinoline derivatives demonstrate distinctive antimicrobial activity patterns that vary significantly between gram-positive and gram-negative bacterial strains. The structure-activity relationship studies reveal that the position and nature of halogen substitution critically influence bacterial selectivity [1] [2].

Research indicates that chloro- and bromo-substituted quinolines exhibit enhanced antibacterial activity compared to other hydroxyphen-amino-substituted derivatives [1]. Among the halogenated quinoline derivatives, 7-bromo-8-hydroxyquinoline-5-sulfonic acid demonstrates exceptional broad-spectrum antimicrobial activity, showing potent effects against both gram-positive and gram-negative bacterial strains [3].

The antimicrobial activity profiles demonstrate that gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, show heightened sensitivity to 8-hydroxyquinoline derivatives. Studies report that 8-hydroxyquinoline exhibits minimum inhibitory concentration values of 27.58 μM, which is comparable to the reference antibiotic ampicillin at 26.93 μM [4]. Notably, the activity predominantly affects resistant pathogens within gram-positive bacterial categories.

Gram-negative bacteria exhibit varied responses to bromo-substituted quinoline derivatives. Research demonstrates that Escherichia coli and Pseudomonas aeruginosa show moderate sensitivity to these compounds, with enhanced activity observed when structural modifications include electron-withdrawing substituents [1] [5]. Specifically, compounds containing bromo substituents at the 7-position of 8-hydroxyquinoline demonstrate superior activity against gram-negative bacterial strains compared to other positional isomers.

Table 1: Comparative Antimicrobial Activity of Bromo-Substituted Quinoline Derivatives

CompoundGram-Positive Activity (MIC μM)Gram-Negative Activity (MIC μM)Selectivity Ratio
7-Bromo-8-hydroxyquinoline-5-sulfonic acid0.77-3.90 [3]1.95-7.80 [3]2.5-10.1
8-Hydroxyquinoline27.58 [4]35-50 [4]1.3-1.8
5-Bromo quinoline derivatives3.0-12.0 [6]6.0-25.0 [6]2.0-4.2

The differential activity against gram-positive versus gram-negative bacteria appears to correlate with the lipophilicity and electronic properties of the bromo substituents. Studies indicate that the electron-withdrawing nature of bromine enhances penetration through bacterial cell walls, with gram-positive bacteria showing greater susceptibility due to their cell wall composition [7] [8].

Synergistic Effects with Conventional Antibiotics

Bromo-substituted quinoline derivatives exhibit significant synergistic effects when combined with conventional antibiotics, demonstrating enhanced antimicrobial potency and expanded therapeutic applications. These synergistic interactions represent a promising strategy for combating antibiotic resistance and improving therapeutic outcomes.

Synergistic combinations with beta-lactam antibiotics show particularly promising results. Research demonstrates that quinoline-based amphipathic small molecules significantly reduce the minimum inhibitory concentrations of selected beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus [9]. Specifically, the combination of ciprofloxacin with antipseudomonal penicillins shows synergistic effects in 20-50% of Pseudomonas aeruginosa isolates [10].

The mechanism underlying these synergistic effects involves metal ion-dependent processes. Halogenated quinolines operate through metal(II) cation-dependent mechanisms, which complement the action of conventional antibiotics [8]. Studies reveal that the combination of 8-hydroxyquinoline derivatives with oxacillin demonstrates synergistic activity against three methicillin-resistant Staphylococcus aureus isolates [11].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

280.96876 g/mol

Monoisotopic Mass

280.96876 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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